3-Fluoranthenecarboxaldehyde

Übersicht

Beschreibung

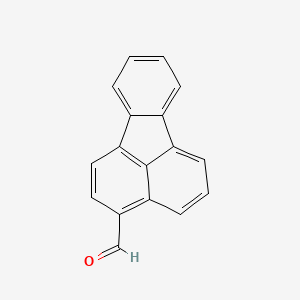

3-Fluoranthenecarboxaldehyde is a useful research compound. Its molecular formula is C17H10O and its molecular weight is 230.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Fluoranthenecarboxaldehyde, a derivative of fluoranthene, is recognized for its significant biological activities, particularly in the context of environmental toxicity and microbial degradation. This article delves into the compound's biological effects, mechanisms of action, and its interactions with various biological systems.

- Chemical Name: this compound

- CAS Number: 28440-63-3

- Molecular Formula: C17H10O

- Structure: The compound features a fluoranthene backbone with an aldehyde functional group at the 3-position, contributing to its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits various biological activities, primarily related to its toxicity and potential as a substrate for microbial degradation. Its interactions with cellular systems can lead to significant physiological changes.

Toxicity and Carcinogenicity

Fluoranthene and its derivatives, including this compound, are classified as polycyclic aromatic hydrocarbons (PAHs), which are known for their carcinogenic potential. The International Agency for Research on Cancer (IARC) has classified fluoranthene as a Group 3 carcinogen—meaning it is "not classifiable as to its carcinogenicity to humans" based on current evidence .

Key Findings:

- Cell Viability: Exposure to fluoranthene derivatives has been shown to induce cytotoxic effects in various cell types. For instance, studies demonstrated that concentrations above the IC50 (50 µM) significantly decreased cell viability in bone marrow-derived mesenchymal stem cells (BM-MSCs), indicating a dose-dependent relationship between exposure and cytotoxicity .

- Apoptosis Induction: The compound triggers apoptosis through mitochondrial pathways. Increased expression of pro-apoptotic markers such as caspases was observed alongside decreased levels of anti-apoptotic proteins like Bcl-2 .

Microbial Degradation

Microbial degradation studies highlight the potential of certain microorganisms to metabolize this compound and related compounds, thus mitigating their environmental impact.

Case Study: Fungal Degradation

Recent research identified indigenous fungal strains capable of degrading fluoranthene into less toxic metabolites. For example, Trichoderma lixii and Talaromyces pinophilus exhibited ligninolytic activity that facilitated the breakdown of fluoranthene, transforming it into innocuous products .

Degradation Pathway:

- The degradation process begins with dioxygenation at specific carbon positions on the fluoranthene ring, leading to ring cleavage and subsequent formation of less harmful metabolites such as benzoic acid and CO2 .

| Metabolite | Retention Time (RT) | Molecular Ion (m/z) |

|---|---|---|

| 2,3-Dihydro-1H-inden-1-one | 18.4 min | 104 |

| Benzene-1,2,3-tricarboxylic acid | 12.3 min | 148 |

| Benzoic acid | - | 105 |

The biological activity of this compound is mediated through several mechanisms:

- Aryl Hydrocarbon Receptor (AHR) Interaction: The compound binds to AHR, leading to altered gene expression involved in xenobiotic metabolism and stress responses. This interaction is linked to the activation of pathways that induce apoptosis and autophagy in exposed cells .

- Reactive Oxygen Species (ROS) Generation: Exposure to PAHs can increase ROS production, contributing to oxidative stress and cellular damage. This mechanism underlies many toxicological effects observed in various cell types .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Synthetic Intermediates

3-Fluoranthenecarboxaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions that yield more complex molecules. For instance, it can be utilized in the synthesis of fluorescent dyes and other functional materials due to its photophysical properties.

2. Reaction Mechanisms

The reactivity of this compound in organic synthesis often involves nucleophilic addition reactions. Its aldehyde functional group reacts with various nucleophiles, leading to the formation of alcohols or other derivatives. This property is exploited in the development of new compounds for pharmaceutical applications.

Biological Research

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have shown that certain modifications of this compound can enhance its cytotoxicity against cancer cell lines. For example, derivatives have been synthesized that demonstrate selective inhibition of cancer cell proliferation while sparing normal cells.

2. Mechanistic Studies

The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells. Investigations into the signaling pathways affected by this compound derivatives reveal their potential as therapeutic agents. Case studies have demonstrated their efficacy in reducing tumor growth in animal models.

Environmental Applications

1. Biodegradation Studies

Given its polycyclic aromatic structure, this compound is also studied for its biodegradation pathways. Research has focused on the microbial degradation of this compound and its metabolites, providing insights into environmental remediation strategies for PAH-contaminated sites.

2. Toxicological Assessments

Toxicological profiles of this compound indicate potential health risks associated with exposure to this compound. Studies have linked it to various adverse effects in laboratory animals, emphasizing the need for careful handling and assessment in environmental contexts.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds | Used in fluorescent dye synthesis |

| Biological Research | Anticancer activity | Induces apoptosis in cancer cells |

| Environmental Studies | Biodegradation and toxicological assessments | Identified microbial pathways for degradation |

Case Studies

-

Anticancer Efficacy Study

- Objective: Evaluate the cytotoxic effects of modified this compound on breast cancer cell lines.

- Findings: The study found that specific derivatives significantly reduced cell viability compared to controls, indicating potential as a chemotherapeutic agent.

-

Biodegradation Pathway Analysis

- Objective: Investigate microbial degradation of this compound.

- Findings: Identified key bacterial strains capable of degrading the compound, contributing to bioremediation efforts in contaminated environments.

Analyse Chemischer Reaktionen

Vilsmeier–Haack Formylation

3-Fluoranthenecarboxaldehyde is synthesized via the Vilsmeier–Haack reaction, where fluoranthene undergoes formylation using a chloroiminium intermediate (Figure 1). Key steps include:

- Reaction of fluoranthene with N-methylformanilide and POCl₃ to generate the Vilsmeier reagent.

- Hydrolysis of the intermediate iminium ion to yield the aldehyde .

Conditions : POCl₃, N-methylformanilide, CH₂Cl₂/CH₃CN, 50°C, 12 hours.

Yield : 55% .

Condensation Reactions

The aldehyde group participates in nucleophilic condensation to form heterocyclic dyes:

- Pyrrolo[3,2-b]pyrrole Synthesis : Reacts with 3,5-di-tert-butylaniline and butane-2,3-dione under acid catalysis (TsOH/AcOH) to yield a fluorescent dye (Scheme 1) .

Conditions : Toluene/AcOH, reflux, 4 hours.

Yield : 42% .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Vilsmeier–Haack | POCl₃, N-methylformanilide, 50°C | This compound | 55% | |

| Condensation | TsOH, AcOH, reflux | Pyrrolo[3,2-b]pyrrole derivative | 42% |

Reactivity with Electrophiles and Nucleophiles

The formyl group enables classic aldehyde chemistry:

- Schiff Base Formation : Analogous to indole-3-carboxaldehyde, it likely reacts with primary amines to form imines, though explicit examples are undocumented .

- Electrophilic Substitution : The aromatic rings may undergo nitration or sulfonation, but specific data are lacking .

Analytical and Spectroscopic Data

Eigenschaften

IUPAC Name |

fluoranthene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O/c18-10-11-8-9-16-14-5-2-1-4-13(14)15-7-3-6-12(11)17(15)16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZBGCMQMBTMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182639 | |

| Record name | 3-Fluoranthenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28440-63-3 | |

| Record name | 3-Fluoranthenecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028440633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoranthenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUORANTHENE-3-CARBALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.